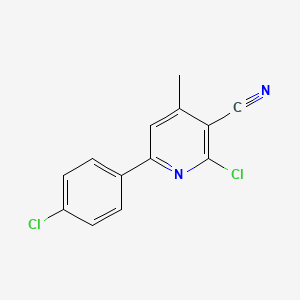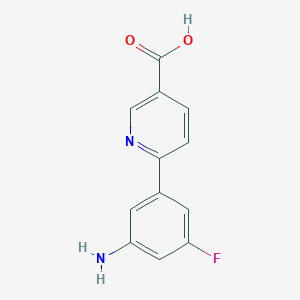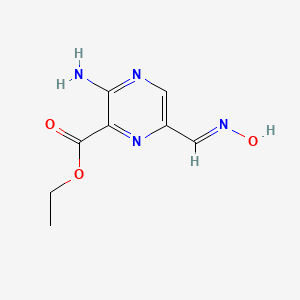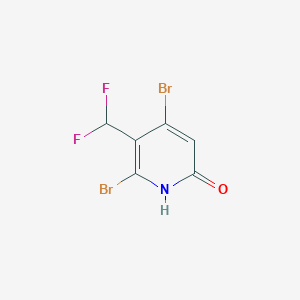
3,3'-Diethynyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Diethynyl-1,1’-biphenyl is an organic compound with the molecular formula C16H10. It is a biphenyl derivative where each phenyl ring is substituted with an ethynyl group at the 3-position. This compound is known for its rigid structure and extended conjugation, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethynyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3,3’-dibromo-1,1’-biphenyl with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 3,3’-Diethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Post-reaction, the product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Diethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
3,3’-Diethynyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic frameworks.
Biology: Investigated for its potential in bio-conjugation and as a fluorescent probe.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of 3,3’-Diethynyl-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The compound’s rigid structure and extended conjugation also allow it to interact with molecular targets, influencing their activity and function. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diethynyl-1,1’-biphenyl: Similar structure but with ethynyl groups at the 4-position.
3,3’-Dimethoxy-1,1’-biphenyl: Substituted with methoxy groups instead of ethynyl groups.
3,3’-Dihydroxy-1,1’-biphenyl: Substituted with hydroxy groups.
Uniqueness
3,3’-Diethynyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of ethynyl groups at the 3-position allows for unique interactions and reactions that are not possible with other biphenyl derivatives. This makes it a valuable compound in the synthesis of advanced materials and in various scientific research applications.
Propriétés
Formule moléculaire |
C16H10 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-ethynyl-3-(3-ethynylphenyl)benzene |
InChI |
InChI=1S/C16H10/c1-3-13-7-5-9-15(11-13)16-10-6-8-14(4-2)12-16/h1-2,5-12H |
Clé InChI |
QBZOHZXEKPNLSP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-tert-Butyl 2-ethyl 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B13092449.png)
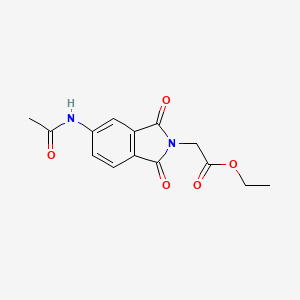
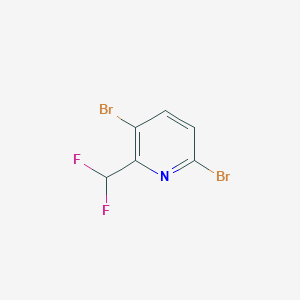
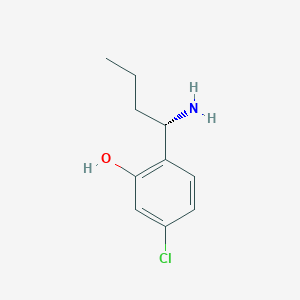
![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium](/img/structure/B13092483.png)
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)
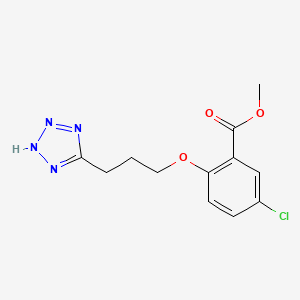
![Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13092505.png)
![(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperidine;hydrochloride](/img/structure/B13092506.png)

